molecular formula C20H19N3O3 B5172355 N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide

Cat. No. B5172355
M. Wt: 349.4 g/mol
InChI Key: BAEJCCBPQFQYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide, also known as BB-94, is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling and degradation. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit tumor invasion and metastasis.

Mechanism of Action

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that require a zinc ion for their catalytic activity. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide contains a zinc-binding group that chelates the zinc ion in the active site of MMPs, thereby preventing the enzyme from functioning.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the activity of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. MMPs play a crucial role in ECM remodeling and degradation, and their dysregulation has been implicated in various pathological conditions, including cancer, arthritis, and cardiovascular disease. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has been shown to inhibit tumor invasion and metastasis in various cancer models. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has also been shown to reduce joint destruction in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide is a potent and selective inhibitor of MMPs, and its use in laboratory experiments has several advantages. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide can be used to study the role of MMPs in various pathological conditions, including cancer, arthritis, and cardiovascular disease. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide can also be used to identify the specific MMPs involved in these conditions. However, N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has some limitations for lab experiments. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide is a synthetic compound and may have off-target effects. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide may also have limited solubility in aqueous solutions, which may affect its efficacy in some experiments.

Future Directions

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has potential applications in cancer therapy, arthritis, and cardiovascular disease. Future research should focus on developing more potent and selective MMP inhibitors with fewer off-target effects. Future research should also focus on identifying the specific MMPs involved in various pathological conditions and developing targeted therapies for these conditions. Additionally, the use of N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide in combination with other therapies, such as chemotherapy and radiotherapy, should be investigated further.

Synthesis Methods

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide can be synthesized by reacting 2-butyl-1,3-benzoxazole-5-carboxylic acid with 2-chloromethyl-1,3-benzoxazole in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 2-aminobenzoxazole in the presence of sodium hydride and dimethylformamide. The final product is obtained by reacting the intermediate with benzoyl chloride in the presence of triethylamine and methylene chloride.

Scientific Research Applications

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. MMPs play a crucial role in tumor invasion and metastasis by degrading the ECM. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide inhibits the activity of MMPs, thereby preventing tumor invasion and metastasis. N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-3-8-18-23-15-11-13(9-10-17(15)25-18)20(24)21-12-19-22-14-6-4-5-7-16(14)26-19/h4-7,9-11H,2-3,8,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEJCCBPQFQYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide

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